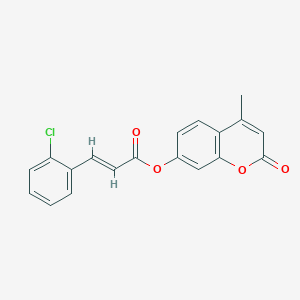![molecular formula C27H27N3O2 B12125078 6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125078.png)
6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method is the condensation of isatin with o-phenylenediamine, followed by further functionalization to introduce the butoxy and methoxy groups . The reaction conditions often involve the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various indoloquinoxaline derivatives .
Scientific Research Applications
6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one: Shares similar structural features but belongs to a different class of compounds.
Acenaphthoquinone-based compounds: Used in the synthesis of heterocyclic compounds with medicinal chemistry interest.
Uniqueness
6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific indoloquinoxaline framework, which imparts distinct biological activities and potential applications in various fields. Its combination of butoxy and methoxy groups further enhances its chemical properties and reactivity.
Properties
Molecular Formula |
C27H27N3O2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
6-[(4-butoxy-3-methoxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H27N3O2/c1-4-5-15-32-23-14-13-19(16-24(23)31-3)17-30-26-18(2)9-8-10-20(26)25-27(30)29-22-12-7-6-11-21(22)28-25/h6-14,16H,4-5,15,17H2,1-3H3 |
InChI Key |
JZNFMQSWRZLTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12125006.png)
methanone](/img/structure/B12125015.png)


![Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate](/img/structure/B12125022.png)


![4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B12125039.png)
![4-[2-(Naphthalen-2-yloxy)ethyl]piperidine](/img/structure/B12125050.png)
![7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12125053.png)

![5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one](/img/structure/B12125059.png)
![N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12125065.png)
